

## Enavogliflozin Clinical Trials: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Enavogliflozin |           |
| Cat. No.:            | B607307        | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Enavogliflozin**.

# Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the primary mechanism of action for Enavogliflozin?

A1: **Enavogliflozin** is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal tubules of the kidneys.[1][2] By inhibiting SGLT2, **Enavogliflozin** blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and consequently, a reduction in blood glucose levels.[3][4] This mechanism is independent of insulin secretion.[3]

Q2: What are the most frequently observed adverse events in Enavogliflozin clinical trials?

A2: Common side effects associated with **Enavogliflozin** are generally mild to moderate and consistent with the SGLT2 inhibitor class. These primarily include an increased incidence of urinary tract infections (UTIs) and genital infections.[5][6] The elevated glucose concentration in the urine creates a favorable environment for the growth of bacteria and yeast.[6] Other potential side effects can include polyuria (increased urination) and pollakiuria (frequent urination).[7]



Q3: What are the key contraindications for patient enrollment in Enavogliflozin clinical trials?

A3: **Enavogliflozin** is not recommended for individuals with severe renal impairment, end-stage renal disease, or those on dialysis.[6] The efficacy and safety of the drug have not been established in these patient populations.[6]

Q4: Are there any significant drug-drug interactions to be aware of during clinical trials?

A4: Yes, co-administration of **Enavogliflozin** with certain medications requires careful monitoring. Potential interactions include:

- Diuretics: The diuretic effect of Enavogliflozin can be enhanced when used with other diuretics, increasing the risk of dehydration and hypotension.[6]
- Insulin and Insulin Secretagogues: Concomitant use with insulin or sulfonylureas can increase the risk of hypoglycemia.[6]
- Drugs Affecting Renal Function: Medications like nonsteroidal anti-inflammatory drugs (NSAIDs) may alter the pharmacokinetics of **Enavogliflozin** and may require dose adjustments.[6]

Q5: What is a rare but serious adverse event associated with SGLT2 inhibitors like **Enavogliflozin**?

A5: A rare but serious side effect is ketoacidosis, a condition marked by high levels of ketones in the blood, which can be life-threatening if not treated promptly.[6][8]

## **Quantitative Data from Clinical Trials**

Table 1: Efficacy of Enavogliflozin Monotherapy (0.3 mg) vs. Placebo at 24 Weeks



| Parameter                                                                                                                                     | Enavogliflozin (0.3 mg) | Placebo |
|-----------------------------------------------------------------------------------------------------------------------------------------------|-------------------------|---------|
| Change in HbA1c from Baseline                                                                                                                 | -0.99%                  |         |
| Patients Achieving HbA1c <7.0%                                                                                                                | 71%                     | 24%     |
| Change in Fasting Plasma<br>Glucose                                                                                                           | -40.1 mg/dL             |         |
| Change in Body Weight                                                                                                                         | -2.5 kg                 | _       |
| Data from a 24-week, randomized, double-blind, placebo-controlled Phase III trial in Korean patients with Type 2 Diabetes Mellitus (T2DM).[9] |                         |         |

Table 2: Comparison of **Enavogliflozin** (0.3 mg) vs. Dapagliflozin (10 mg) as Add-on to Metformin at 24 Weeks



| Parameter                                                                            | Enavogliflozin (0.3 mg) | Dapagliflozin (10 mg) |
|--------------------------------------------------------------------------------------|-------------------------|-----------------------|
| Change in HbA1c from<br>Baseline                                                     | -0.80%                  | -0.75%                |
| Change in Fasting Plasma<br>Glucose                                                  | -32.53 mg/dL            | -29.14 mg/dL          |
| Change in Body Weight                                                                | -3.77 kg                | -3.58 kg              |
| Change in Systolic Blood<br>Pressure                                                 | -5.93 mm Hg             | -6.57 mm Hg           |
| Change in Diastolic Blood<br>Pressure                                                | -5.41 mm Hg             | -4.26 mm Hg           |
| Data from a 24-week, double-<br>blind, randomized trial in<br>patients with T2DM.[7] |                         |                       |

## **Experimental Protocols**

Protocol: Phase III, Randomized, Double-Blind, Placebo-Controlled Monotherapy Trial

- Objective: To assess the efficacy and safety of Enavogliflozin 0.3 mg monotherapy in individuals with T2DM inadequately controlled by diet and exercise.[10]
- Patient Population: Individuals with a baseline Hemoglobin A1c (HbA1c) between 7.0% and 10.0% after a minimum of 8 weeks of diet and exercise modification.[10][11]
- Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled trial.[10]
   [11] Participants were randomized to receive either Enavogliflozin 0.3 mg or a placebo once daily.[10][11]
- Primary Outcome: The primary endpoint was the change in HbA1c from baseline at week 24.
   [10][11]
- Secondary Outcomes: Secondary endpoints included the proportion of participants achieving an HbA1c level below 7.0%, and changes in fasting plasma glucose, body weight, and lipid



profiles.[10][11]

Safety Assessment: Adverse events were monitored throughout the duration of the study.[10]
 [11]

### **Visualizations**







Click to download full resolution via product page

Caption: Mechanism of action of **Enavogliflozin** as an SGLT2 inhibitor.



Click to download full resolution via product page



Caption: Typical workflow for a Phase III **Enavogliflozin** clinical trial.



Click to download full resolution via product page

Caption: Logical relationships of **Enavogliflozin**'s effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Enavogliflozin - Wikipedia [en.wikipedia.org]

### Troubleshooting & Optimization





- 2. Drug-drug interactions with sodium-glucose cotransporters type 2 (SGLT2) inhibitors, new oral glucose-lowering agents for the management of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. What are the side effects of Enavogliflozin? [synapse.patsnap.com]
- 6. What is Enavogliflozin used for? [synapse.patsnap.com]
- 7. Efficacy and Safety of Enavogliflozin versus Dapagliflozin as Add-on to Metformin in Patients with Type 2 Diabetes Mellitus: A 24-Week, Double-Blind, Randomized Trial [edmj.org]
- 8. youtube.com [youtube.com]
- 9. pure.korea.ac.kr [pure.korea.ac.kr]
- 10. pure.korea.ac.kr [pure.korea.ac.kr]
- 11. Efficacy and safety of enavogliflozin, a novel SGLT2 inhibitor, in Korean people with type 2 diabetes: A 24-week, multicentre, randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Enavogliflozin Clinical Trials: Technical Support Center].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607307#challenges-in-enavogliflozin-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com